molecular formula C23H34N4O2 B10779257 1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B10779257
M. Wt: 398.5 g/mol
InChI Key: NCMIPRCQUMYAEC-UHFFFAOYSA-N
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Description

1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound that features a bicyclic structure with multiple functional groups.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1,8,8-trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation, such as thymidylate synthase, which is critical for DNA synthesis .
  • Case Studies : A study highlighted the synthesis of oxadiazole derivatives that demonstrated potent anticancer activity against various cell lines (HCT116, MCF7) with IC50 values indicating strong inhibitory effects .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays:

  • Activity Spectrum : It has been tested against both gram-positive and gram-negative bacteria, demonstrating higher efficacy against gram-positive strains like Bacillus cereus and Staphylococcus aureus.
  • Testing Methods : Antimicrobial activity was evaluated using the disc diffusion method and broth microdilution techniques .

Dual Action Mechanism

The unique structure of this compound allows it to engage multiple biological targets:

  • Antimicrobial and Anticancer : The presence of the pyridine and piperazine moieties contributes to its dual action against microbial infections and cancer cells .

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of this compound with various biological targets:

  • Findings : Molecular docking simulations suggest that the compound interacts favorably with active sites of enzymes involved in cancer progression and pathogen resistance mechanisms .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials : Key precursors include piperazine derivatives and pyridine-based compounds.
  • Characterization Techniques : The synthesized compound is characterized using NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar compounds include other bicyclic structures with piperazine and pyridine moieties. These compounds may share some chemical properties but differ in their biological activity and applications. For example, compounds like 3-(piperazin-1-yl)-1,2-benzothiazole derivatives exhibit different pharmacological profiles and are used in different therapeutic areas .

Biological Activity

1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione (referred to as compound 1) is a complex organic molecule with potential pharmacological applications. Its unique structure includes a bicyclic framework and multiple functional groups that suggest diverse biological activity. This article reviews the biological activity of compound 1, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula : C23H34N4O2
Molar Mass : 398.54 g/mol
Structural Features : The compound features a bicyclic azabicyclo structure, a pyridine moiety, and a piperazine ring which may contribute to its biological interactions.

Compound 1's biological activity is primarily attributed to its interaction with various receptors and enzymes in the body. Key mechanisms include:

  • Receptor Modulation : The presence of the pyridine and piperazine rings suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as Dipeptidyl Peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism.

Antimicrobial Activity

Research indicates that compounds structurally similar to compound 1 exhibit antimicrobial properties. For instance, studies have reported that derivatives show significant activity against various bacterial strains, suggesting a potential for developing new antimicrobial agents.

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansVariable inhibition

Anticancer Potential

Preliminary studies suggest that compound 1 may possess anticancer properties. Compounds with similar structures have demonstrated selective cytotoxicity against tumorigenic cell lines. The mechanism appears to involve apoptosis induction in cancer cells while sparing normal cells.

Analgesic Effects

In animal models, compounds analogous to compound 1 have shown analgesic effects superior to traditional analgesics like acetylsalicylic acid. This suggests that compound 1 could be explored for pain management therapies.

Case Studies

  • Analgesic Study : A study conducted on mice evaluated the analgesic properties of a related compound using the acetic acid-induced writhing test. The results indicated that the compound significantly reduced pain responses compared to control groups.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various derivatives against clinical isolates of bacteria and fungi, finding that some derivatives exhibited MIC values as low as 15.62 µg/mL against resistant strains.

Toxicity and Safety Profile

The safety profile of compound 1 is crucial for its therapeutic application. Preliminary toxicological studies indicate that at doses up to 750 mg/kg in animal models, no significant adverse effects were observed. However, further studies are necessary to fully understand its safety in humans.

Properties

Molecular Formula

C23H34N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

1,8,8-trimethyl-3-[4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C23H34N4O2/c1-22(2)18-9-10-23(22,3)21(29)27(20(18)28)13-7-6-12-25-14-16-26(17-15-25)19-8-4-5-11-24-19/h4-5,8,11,18H,6-7,9-10,12-17H2,1-3H3

InChI Key

NCMIPRCQUMYAEC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CCCCN3CCN(CC3)C4=CC=CC=N4)C)C

Origin of Product

United States

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